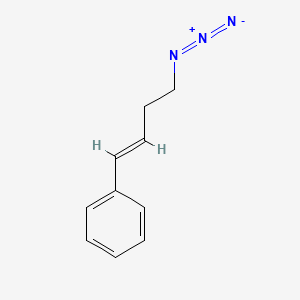

(4-Azidobut-1-en-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

[(E)-4-azidobut-1-enyl]benzene |

InChI |

InChI=1S/C10H11N3/c11-13-12-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ |

InChI Key |

IQPQJISCIYMTKI-XBXARRHUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCN=[N+]=[N-] |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCN=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Azidobut 1 En 1 Yl Benzene

Azide (B81097) Group Transformations

The reactivity of vinyl azides is dominated by transformations of the azide functional group, which can be induced by heat, light, or catalysis. While no specific studies on (4-Azidobut-1-en-1-yl)benzene have been found, the expected reactivity based on its structure is outlined below.

Thermal Rearrangements and Cyclizations

Thermal decomposition is a common method to initiate reactions of vinyl azides. These reactions typically proceed through high-energy intermediates, leading to a variety of cyclic and rearranged products.

Formation of 2H-Azirines

Upon heating, vinyl azides are known to undergo intramolecular cyclization with the extrusion of dinitrogen gas to form highly strained 2H-azirines. This transformation is a well-established reaction for this class of compounds. It is therefore highly probable that the thermolysis of this compound would yield the corresponding 2-(3-azidopropyl)-3-phenyl-2H-azirine.

Iminyl Radical and Iminyl Ion Generation

The thermal decomposition of vinyl azides can also lead to the formation of iminyl radicals. This can occur through various pathways, including the homolytic cleavage of the nitrogen-nitrogen bond. These highly reactive radical species can then undergo a range of subsequent reactions, such as intramolecular cyclizations or hydrogen abstraction. Furthermore, under certain conditions, the formation of iminyl ions is also a possibility.

Nitrilium Ion Intermediates

Nitrilium ions are another class of reactive intermediates that can be generated from vinyl azides, often under thermal or acid-catalyzed conditions. These intermediates are valuable in the synthesis of various nitrogen-containing compounds.

Photochemical Reactions

Photolysis provides an alternative method for the activation of vinyl azides. The energy from light can induce the loss of nitrogen gas and the formation of reactive intermediates similar to those observed in thermal reactions. The specific outcome of photochemical reactions of vinyl azides can often be controlled by the wavelength of light used. It is expected that photochemical decomposition of this compound would also lead to the formation of 2H-azirines and other products derived from nitrene or iminyl radical intermediates.

Metal-Catalyzed Reactivity (e.g., CuAAC, Transition Metal-mediated Cycloadditions)

The azide group in this compound is a suitable handle for various metal-catalyzed reactions. One of the most prominent reactions of azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would allow for the efficient coupling of this compound with terminal alkynes to form 1,2,3-triazoles.

Furthermore, a wide range of other transition metals can catalyze the transformation of vinyl azides into various heterocyclic products. These reactions often proceed through the formation of metal-nitrenoid or metal-iminyl radical intermediates, which can then undergo diverse cycloaddition or annulation reactions.

Alkene Moiety Reactions

The conjugated alkene moiety in this compound is susceptible to a variety of addition and cycloaddition reactions, offering a pathway to functionalize the carbon backbone of the molecule.

The alkene in styryl derivatives can act as a dipolarophile in [3+2] cycloaddition reactions. nih.govacs.org These reactions are a powerful tool for constructing five-membered heterocyclic rings with a high degree of stereoselectivity. researchgate.net For example, the reaction of a styrene derivative with a dipole such as a nitrile oxide or a diazoalkane can yield isoxazoline or pyrazoline rings, respectively. acs.orguchicago.edu

A facile, one-pot, three-step sequence involving a [3+2] cycloaddition-isomerization-oxidation has been developed for coupling styrene derivatives with 2,2,2-trifluorodiazoethane to access 5-aryl-3-trifluoromethylpyrazoles under mild, metal-free conditions. nih.govacs.org This demonstrates the utility of the styrenic double bond in forming complex heterocyclic systems.

The alkene double bond is also reactive towards radical species. Free-radical additions to alkenes are typically chain reactions involving initiation, propagation, and termination steps. wikipedia.org The regiochemistry of the addition is often governed by the stability of the resulting carbon-centered radical intermediate. wikipedia.orgacs.org

For vinyl azides, the addition of sulfanyl radicals has been shown to occur at the β-carbon, leading to the formation of transient 2-sulfanyliminyl radicals, particularly when the resulting radical is stabilized by an adjacent phenyl group. acs.org Furthermore, the generation of an azide radical (N₃•) and its subsequent addition to an alkene is an efficient strategy for the synthesis of difunctionalized products. nih.govnih.gov This process typically involves the formation of a more stable carbon-centered radical, which can then be trapped by another species. nih.gov For example, a photocatalyzed azido-alkynylation of styrenes has been developed, proceeding through the addition of an azide radical to the double bond. nih.gov

Table 2: Radical Addition Reactions to the Alkene of this compound This table is illustrative, based on the general reactivity of styrenyl alkenes in radical reactions.

| Radical Source | Initiator/Conditions | Intermediate Radical | Final Product Type |

|---|---|---|---|

| Benzenethiol (PhSH) | AIBN, heat | α-azido-β-phenylthio benzylic radical | β-Thioether derivative |

| Ts-ABZ (Azide radical source) | Photoredox catalyst, light | Benzylic radical | Difunctionalized azido (B1232118) compound |

| Tributyltin hydride (Bu₃SnH) | AIBN, heat | Benzylic radical | Reduced alkylbenzene |

Achieving stereochemical control in reactions involving the alkene is crucial for synthesizing chiral molecules. Asymmetric synthesis strategies can be employed to control the formation of new stereocenters. uwindsor.ca This can be achieved using chiral auxiliaries, chiral stoichiometric reagents, or, most elegantly, enantioselective catalysis. uwindsor.cadu.ac.in

For styrenic systems, chiral phosphoric acids have been used as bifunctional Brønsted acid/base catalysts to achieve asymmetric induction. acs.org These catalysts can control the facial selectivity of electrophilic attack on the double bond. Additionally, enzymatic strategies, such as those employing ene-reductases or monooxygenases, offer highly stereoselective transformations of C=C double bonds, including reductions and epoxidations. nih.govnih.gov These biocatalytic methods can transform a prochiral alkene into a chiral product with high enantiopurity by recognizing the different faces of the substrate's molecular plane. nih.gov

Benzene (B151609) Ring Reactivity

The benzene ring typically undergoes electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic system. wikipedia.orglibretexts.org The reactivity of the ring and the regioselectivity of the substitution (ortho, meta, or para) are heavily influenced by the nature of the substituent already present. libretexts.orglumenlearning.com

The (4-azidobut-1-en-1-yl) substituent on the benzene ring is complex. It consists of a vinyl group conjugated with the ring and an azidoalkyl chain.

Vinyl Group Effect : The vinyl group is generally considered a weakly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

Azidoalkyl Group Effect : The alkyl chain itself is weakly activating via induction. However, the electronegative azide group at the end of the chain will exert an electron-withdrawing inductive effect (-I effect), which deactivates the ring.

Influence of Vinyl Azide Substituent on Electrophilic Aromatic Substitution.

The this compound molecule presents a substituted vinyl group attached to a benzene ring. The reactivity of this compound in electrophilic aromatic substitution (EAS) is primarily governed by the electronic effects of the (4-azidobut-1-en-1-yl) substituent. This substituent's influence is a composite of the vinyl group and the appended azidoalkyl chain.

The vinyl group, in general, is considered to be an activating group in electrophilic aromatic substitution. pearson.commsu.edu This activation arises from the ability of the vinyl group's π-system to donate electron density to the benzene ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. pearson.com This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles.

However, the presence of the azide group at the terminus of the butyl chain introduces an electron-withdrawing inductive effect. The azide functional group is known to be inductively electron-withdrawing. This effect is transmitted through the sigma bonds of the alkyl chain to the vinyl group and subsequently to the benzene ring. Electron-withdrawing groups generally decrease the electron density of the aromatic ring, making it less reactive towards electrophiles.

Regioselectivity and Directing Effects.

The directing effect of a substituent in electrophilic aromatic substitution determines the position at which the incoming electrophile will preferentially attack the benzene ring. Substituents that donate electrons to the ring are typically ortho, para-directors, while electron-withdrawing groups are generally meta-directors (with the exception of halogens). pressbooks.publibretexts.org

The vinyl group is a well-established ortho, para-director. pearson.commsu.edu This is because the resonance structures of the arenium ion formed upon electrophilic attack at the ortho and para positions allow for the delocalization of the positive charge onto the vinyl group, providing additional stability. Attack at the meta position does not allow for this extended conjugation.

Given that the (4-azidobut-1-en-1-yl) substituent's primary electronic interaction with the aromatic ring is through the vinyl group's resonance, it is expected to be an ortho, para-director. The inductive electron-withdrawing effect of the distant azide group is unlikely to alter this directing effect, as it does not fundamentally change the resonance stabilization of the ortho and para arenium ion intermediates. Therefore, electrophilic substitution reactions on this compound are predicted to yield predominantly a mixture of ortho and para isomers.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Predicted Product Distribution | Rationale |

| ortho | Major Product | Resonance stabilization of the arenium ion by the vinyl group. |

| para | Major Product | Resonance stabilization of the arenium ion by the vinyl group. |

| meta | Minor Product | Lack of direct resonance stabilization of the arenium ion by the vinyl group. |

Nucleophilic Aromatic Substitution Pathways (if relevant for this compound type).

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orglibretexts.orgyoutube.com This type of reaction is generally feasible only when the aromatic ring is rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group (such as a halide). libretexts.org

In the case of this compound, there are no strong electron-withdrawing groups directly attached to the benzene ring in a manner that would significantly activate it towards nucleophilic attack. The (4-azidobut-1-en-1-yl) substituent, with its activating vinyl group, does not create the necessary electron-poor environment for a typical SNAr reaction. Furthermore, the benzene ring itself does not possess a suitable leaving group that can be displaced by a nucleophile.

Therefore, nucleophilic aromatic substitution pathways are not considered relevant for this compound under standard SNAr conditions. The electron-rich nature of the aromatic ring, enhanced by the vinyl substituent, makes it a target for electrophiles rather than nucleophiles.

Applications in Advanced Organic Synthesis

Heterocycle Synthesis

The azide (B81097) functionality in (4-Azidobut-1-en-1-yl)benzene is a key precursor for the introduction of nitrogen atoms into cyclic structures, making it an invaluable tool for the synthesis of a wide array of nitrogen-containing heterocycles. These heterocycles are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials.

The azide group in this compound can participate in various cycloaddition reactions to form five-membered aromatic heterocycles. While direct literature specifically detailing the use of this compound for all these heterocycles is emerging, the reactivity of the vinyl azide moiety is well-established for the synthesis of such systems.

Triazoles: The most prominent application of organic azides is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes, a reaction that is a cornerstone of "click chemistry." this compound can react with a variety of terminal and internal alkynes, often catalyzed by copper(I) or ruthenium(I), to regioselectively afford 1,4- or 1,5-disubstituted 1,2,3-triazoles. The resulting triazole ring is a stable aromatic system with a high dipole moment, making it a valuable pharmacophore and a versatile linker in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Heterocycle | Reaction Type |

| This compound | Substituted Alkyne | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition |

| This compound | Activated Alkene | Pyrroline/Pyrrole | [3+2] Cycloaddition |

| This compound | Isocyanide | Imidazole derivative | Aza-Wittig/Cyclization |

| This compound | Active Methylene Compound | Pyrazole derivative | Condensation/Cyclization |

Pyrazoles, Pyrroles, and Imidazoles: The synthesis of these heterocycles from this compound can be envisioned through various synthetic routes. For instance, the reaction of the azide with activated alkenes can lead to the formation of pyrrolines, which can be subsequently oxidized to pyrroles. The synthesis of pyrazoles could be achieved through reactions with active methylene compounds, while imidazoles could potentially be synthesized via multi-component reactions or through transformations involving the azide group, such as the aza-Wittig reaction followed by cyclization. A doctoral thesis has detailed the synthesis and characterization of both the (Z) and (E) isomers of this compound, highlighting their potential as precursors in cycloaddition reactions for forming heterocycles scholaris.ca.

The presence of the butenyl chain in this compound opens up possibilities for intramolecular reactions, leading to the formation of fused heterocyclic systems. Intramolecular cycloadditions, where the azide group reacts with a functional group tethered to the benzene (B151609) ring or the butenyl chain, can provide access to complex polycyclic structures. For example, an appropriately substituted this compound derivative could undergo an intramolecular [3+2] cycloaddition between the azide and the double bond, or another appended unsaturation, to yield bicyclic or polycyclic heterocycles containing a triazole or other nitrogen-rich rings.

Construction of Complex Organic Architectures

Beyond simple heterocycles, this compound can be employed in the construction of more intricate organic architectures. The dienyl part of the molecule can participate in Diels-Alder reactions, acting as a diene to react with various dienophiles. This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings with high stereocontrol, enabling the synthesis of complex polycyclic and bridged systems. The azide group can be carried through this reaction and then be used for further functionalization, such as the introduction of a nitrogen-containing heterocycle via a subsequent click reaction.

Role as a Versatile Building Block for Functional Molecules

The dual functionality of this compound makes it a versatile building block for the synthesis of a wide range of functional molecules. The azide group allows for its facile incorporation into larger molecules using click chemistry, a highly efficient and orthogonal ligation strategy. This has been widely used in bioconjugation, drug discovery, and materials science to link different molecular fragments. The phenyl and butenyl groups can be further functionalized to introduce other desired properties, such as fluorescence, biological activity, or material-specific characteristics.

Synthesis of Precursors to Advanced Materials

The reactivity of this compound also extends to the synthesis of precursors for advanced materials. The ability of the azide group to participate in click reactions makes it an ideal monomer for the synthesis of functional polymers and dendrimers. Polymerization of alkyne-functionalized monomers with this compound or its derivatives can lead to the formation of triazole-containing polymers with unique properties. Furthermore, the dienyl moiety can be utilized in polymerization reactions, such as ring-opening metathesis polymerization (ROMP), after being incorporated into a cyclic monomer. These polymers can find applications in areas such as drug delivery, coatings, and electronics.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Reaction Mechanisms and Transition States

Quantum mechanical calculations are pivotal in elucidating the intricate details of chemical reactions involving (4-Azidobut-1-en-1-yl)benzene, particularly its characteristic rearrangement reactions. The spontaneous intramolecular rearrangement of allylic azides, a class to which this compound belongs, is a well-documented phenomenon often referred to as the Winstein rearrangement. nih.gov Detailed investigations combining experimental work with computational analysis have been conducted on several allylic azides to understand the underlying mechanisms. nih.gov

Density Functional Theory (DFT) has emerged as a primary tool for investigating the properties of allylic azides. mdpi.com DFT methods are used to optimize molecular geometries, calculate electronic structures, and map out reaction pathways. nih.govscirp.org For instance, in studies of related substituted benzenes, the B3LYP functional combined with basis sets like cc-pVTZ has been successfully used to determine minimum energy structures and their corresponding force fields. nih.gov Similar approaches are applied to molecules like this compound to model their behavior. mdpi.comnih.gov

Theoretical studies on various prenylazides and phenyl prenylazides have utilized DFT to rationalize experimental outcomes, such as the equilibrium composition of azide (B81097) isomers. researchgate.net These calculations help in understanding the subtle electronic and steric factors that govern the stability and reactivity of different isomers. For example, calculations on toluenium isomers have shown that while the methyl group's position has a minor impact on hyperconjugation, the para form is the most stable. nih.gov

A key application of computational chemistry is the determination of activation energies (ΔG‡) and the charting of reaction pathways. For allylic azides, the rearrangement is often near thermoneutral because the functional groups in the reactant and product are similar. nih.gov Computational studies have identified multiple potential pathways for this rearrangement.

The primary pathway is a concerted sci-hub.sesci-hub.se-sigmatropic rearrangement. However, an alternative ionic pathway, involving the ionization of the azide to form an azide anion and a stabilized allylic cation, has also been identified. nih.gov The energetic favorability of these pathways is highly dependent on the solvent. DFT calculations have shown that in the gas phase or nonpolar solvents like chloroform, the ionic pathway is significantly higher in energy than the sigmatropic pathway. In polar solvents like methanol, the energy difference is much smaller, suggesting the ionic pathway can become competitive. nih.gov

Theoretical calculations on related systems provide insight into the expected energy barriers. For example, the activation energies for the formation of o-quinomethide derivatives from alkoxybenzyl precursors, a different type of intramolecular reaction, were calculated to be around 30 kcal/mol. nih.gov The activation energies for the subsequent reactions of these intermediates with nucleophiles were found to be in the range of 2–20 kcal/mol. nih.gov

Table 1: Calculated Activation Energies for Rearrangement Pathways of an Allylic Azide

| Pathway | Solvent | Relative Energy (kcal/mol) |

|---|---|---|

| Sigmatropic | Gas Phase | 0 (Reference) |

| Ionic | Gas Phase | 134.3 |

| Sigmatropic | Chloroform | 0 (Reference) |

| Ionic | Chloroform | 48.7 |

| Sigmatropic | Methanol | 0 (Reference) |

| Ionic | Methanol | 30.0 |

This table is illustrative, based on data for related allylic azide rearrangements. nih.gov

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.org The rearrangement of allylic azides like this compound is a classic example of a sci-hub.sesci-hub.se-sigmatropic shift, analogous to the well-known Cope and Claisen rearrangements. nih.govwikipedia.org In this reaction, the substituent moves from one part of the π-system to another, accompanied by a reorganization of the π-bonds. wikipedia.org

Theoretical studies on isoprenyl azides have been performed to gain deeper insight into the mechanism of the sci-hub.sesci-hub.se-sigmatropic rearrangement. researchgate.net These studies analyze the transition state (TS), where the migrating group is partially bonded to both its origin and destination. vaia.com The Quantum Theory of Atoms in Molecules (QTAIM) approach is often used in conjunction with DFT to analyze the electron density and bond critical points along the reaction coordinate, providing a detailed picture of the bond-breaking and bond-forming processes. researchgate.netrsc.org Such analyses have been crucial in confirming the concerted nature of the sigmatropic pathway under most conditions. nih.gov

Molecular Orbital Analysis and Electronic Structure

The electronic structure of this compound is dominated by the interplay between the aromatic benzene (B151609) ring and the azidobutenyl substituent. The π molecular orbitals (MOs) of the benzene ring are well-understood, consisting of six π electrons delocalized across six carbon atoms, resulting in three bonding and three anti-bonding MOs. masterorganicchemistry.comyoutube.com All six π electrons occupy the lower-energy bonding orbitals, which accounts for benzene's exceptional stability. youtube.com

The introduction of the (4-azidobut-1-en-1-yl) substituent perturbs this electronic structure. The π-system of the butenyl group can conjugate with the benzene ring's π-system, leading to an extended network of delocalized electrons. This interaction modifies the energy levels and shapes of the molecular orbitals. Molecular orbital theory can be used to visualize these new orbitals and understand how they influence the molecule's reactivity. aps.org For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as they govern the molecule's behavior as a nucleophile and electrophile, respectively. masterorganicchemistry.com

Computational studies on benzene itself have shown that even sophisticated models that account for electron correlation confirm the delocalized nature of its electrons, often visualized as a superposition of resonance structures like the Kekulé structures. nih.gov The substituent's electronic properties—whether it donates or withdraws electron density—will further modulate the electron distribution within the ring.

Aromaticity and Substituent Effects on Reactivity

Inductive Effect: This effect is transmitted through sigma bonds and relates to the electronegativity of the atoms in the substituent.

Resonance Effect: This involves the delocalization of lone pairs or π-electrons from the substituent into the aromatic ring (or vice versa), transmitted through the π-system.

Furthermore, substituents direct incoming electrophiles to specific positions (ortho, meta, or para). researchgate.net EDGs are typically ortho-, para-directing, while most EWGs are meta-directing. ucalgary.ca The directing influence can be quantified computationally by examining the electron density at different positions on the ring. nih.gov

The effect of substituents on the aromaticity of the benzene ring itself can also be studied. Computational methods, such as the aromaticity index based on interaction coordinates (AIBIC), have been developed to quantify these changes. nih.gov Studies have shown that strong electron-withdrawing groups can reduce the ground-state aromaticity of the benzene ring. researchgate.net

Table 2: General Classification of Substituent Effects on Electrophilic Aromatic Substitution

| Group Type | Effect on Reactivity | Directing Influence | Typical Examples |

|---|---|---|---|

| Activating (EDG) | Increases Rate | Ortho, Para | -NH₂, -OH, -OR, -Alkyl |

| Deactivating (EWG) | Decreases Rate | Meta | -NO₂, -CN, -SO₃H, -C(O)R |

| Deactivating (Halogens) | Decreases Rate | Ortho, Para | -F, -Cl, -Br, -I |

This table summarizes general principles of substituent effects. scribd.comucalgary.ca

Quantitative Structure-Activity Relationships (QSAR) for Analogues (focus on theoretical principles, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to correlate the chemical structure of compounds with a specific property or activity using mathematical models. nih.gov The fundamental principle of QSAR is that the variation in the properties of a series of compounds is determined by the variation in their molecular structures. mdpi.com

The development of a QSAR model follows several key steps:

Data Set Selection: A series of analogous compounds with known, well-defined endpoint data is compiled. semanticscholar.org The quality of the input data is critical, following the "garbage in, garbage out" principle. nih.gov

Descriptor Calculation: Numerical parameters, or "descriptors," that quantify various aspects of the molecular structure are calculated. These can include 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., geometric or electronic properties). nih.gov

Model Development: A mathematical algorithm, such as Multiple Linear Regression (MLR), is used to build a model that links the descriptors to the observed activity. mdpi.comresearchgate.net The algorithm must be unambiguous and transparent. semanticscholar.org

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation. mdpi.com

Defining the Applicability Domain: The chemical space in which the model can make reliable predictions is defined. mdpi.com

For analogues of this compound, a QSAR study would focus on creating a predictive model for a specific chemical property or reactivity parameter (e.g., reaction rate, stability). This involves calculating descriptors for each analogue that capture variations in size, shape, and electronic features, and then building a statistically significant model based on these principles. The goal is to understand which structural features are most important for determining a given property, allowing for the prediction of that property for new or untested compounds within the model's applicability domain. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

While established methods for vinyl azide (B81097) synthesis exist, future research concerning (4-Azidobut-1-en-1-yl)benzene will likely focus on developing more efficient, safer, and highly selective synthetic routes. Traditional methods often involve hazardous intermediates like iodine azide. beilstein-journals.org Emerging strategies aim to circumvent these challenges.

Key areas for development include:

Flow Chemistry Protocols: Continuous flow synthesis offers enhanced safety and scalability for reactions involving potentially explosive intermediates. beilstein-journals.orgresearchgate.net A multistep flow process, starting from the corresponding alkene, could enable the safe in-situ generation and reaction of intermediates, minimizing risks associated with the accumulation of azido (B1232118) compounds. beilstein-journals.org A potential telescoped flow synthesis could integrate the 1,2-functionalization of an alkene, followed by a polymer-supported elimination to yield this compound with high purity and yield. beilstein-journals.orgnih.gov

Advanced Catalytic Methods: The development of novel catalysts is a significant avenue. Silver- and gold-catalyzed hydroazidation of terminal alkynes represents a direct and atom-economical approach to vinyl azides. organic-chemistry.org Research into catalysts that can mediate the hydroazidation of 4-phenylbut-1-yne with improved regioselectivity would provide a more direct route to this compound.

Polymer-Bound Reagents: The use of solid-supported reagents, such as a polymer-bound equivalent of iodine azide, can simplify purification and improve the safety profile of the synthesis by immobilizing hazardous materials. beilstein-journals.org

| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages | Research Focus |

|---|---|---|---|

| Multistep Flow Synthesis | Polymer-bound iodine azide equivalent, DBU, microreactor system | Enhanced safety, scalability, process control, reduced workup. beilstein-journals.orgresearchgate.net | Optimization of flow rate, temperature, and reactor design. nih.gov |

| Catalytic Hydroazidation | 4-Phenylbut-1-yne, AgN3 or Gold (e.g., WangPhos) catalyst, TMSN3. organic-chemistry.org | High atom economy, directness, functional group tolerance. organic-chemistry.org | Development of highly regioselective catalysts to favor the desired isomer. |

| Nucleophilic Addition | 1,2-Allenyl esters, Sodium Azide (NaN3) | Excellent yields, high regio- and stereoselectivity for certain substrates. organic-chemistry.org | Adaptation of the strategy to substrates suitable for generating the target compound. |

Exploration of Undiscovered Reactivity Modes

The reactivity of vinyl azides is exceptionally diverse, allowing them to function as precursors to numerous reactive intermediates, including 2H-azirines, iminyl radicals, and nitrilium ions. nih.govnih.govrsc.org Future studies on this compound will aim to uncover and control new reaction pathways.

Potential areas of exploration include:

Radical-Mediated Reactions: Vinyl azides are effective radical acceptors. ntu.edu.sg The generation of an iminyl radical from this compound could initiate cascade reactions, leading to complex nitrogen-containing heterocycles. nih.govresearchgate.net For instance, visible-light-promoted reactions could trigger intramolecular homolytic aromatic substitution, providing a pathway to novel phenanthridine (B189435) derivatives or other fused polycyclic systems. researchgate.net

Nucleophilic and Electrophilic Behavior: While the electrophilic nature of the azide is well-known, the enamine-like nucleophilicity of the vinyl group is an emerging area of interest. ntu.edu.sgacs.org Exploring the N-nucleophilicity of this compound in intramolecular Schmidt-type reactions with tethered ketones could lead to the regioselective synthesis of complex lactams. acs.org

Transition-Metal Catalyzed Annulations: The use of different transition metals can switch the reaction pathway. For example, copper and nickel catalysts can direct the reaction of vinyl azides with enolates to form different isomers of substituted pyrroles. nih.govnih.gov Investigating the reaction of this compound with various dicarbonyl compounds under different metal catalysis (Cu, Ni, Fe, Rh) could unlock pathways to a wide array of polysubstituted pyrroles, imidazoles, and other heterocycles. nih.govnih.govmdpi.com

| Reactive Intermediate | Generation Method | Potential Synthetic Application | Reference |

|---|---|---|---|

| Iminyl Radical | Radical addition (e.g., with CF3 radical), Photoredox Catalysis | Synthesis of β-keto sulfones, (fluoro)alkylated phenanthridines, N-unprotected enamines. researchgate.netacs.orgacs.org | |

| 2H-Azirine | Thermolysis or Photolysis (365-450 nm LEDs) | Synthesis of oxazoles, isoxazoles, pyrroles, and functionalized NH-aziridines. nih.govnih.govbeilstein-archives.org | |

| Iminodiazonium Ion | Reaction with electrophiles (e.g., Lewis acid-activated cyclopropanes) | Diastereoselective synthesis of highly functionalized azidocyclopropanes. ntu.edu.sg | |

| Iminylcopper(II) Radical | Reaction with Cu(I) catalyst | Synthesis of substituted imidazo[1,2-a]pyridines and pyrroles. nih.gov |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and predicting reactivity, thereby guiding experimental design. For a reactive species like this compound, computational modeling offers a path to safer and more efficient exploration of its chemical space.

Future research directions involve:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the decomposition pathways of this compound. researchgate.net Modeling the transition state barriers for the formation of key intermediates like the 2H-azirine versus the vinylnitrene can provide insights into its thermal and photochemical reactivity, helping to select optimal reaction conditions. researchgate.netresearchgate.net

Predicting Reactivity and Selectivity: Computational models can predict the frontier molecular orbitals (HOMO-LUMO gaps) and charge distributions of this compound. This information can forecast its behavior in cycloaddition reactions or as a nucleophile/electrophile, predicting the regioselectivity of metal-catalyzed annulations.

Catalyst Design: In silico screening of potential catalysts for reactions such as hydroazidation or C-H functionalization can accelerate the discovery of more efficient and selective catalytic systems, reducing the experimental workload.

Sustainable and Green Chemistry Approaches in Vinyl Azide Synthesis and Reactions

The principles of green chemistry are becoming integral to modern synthetic chemistry. Future work with this compound will undoubtedly prioritize the development of more environmentally benign methodologies.

Key sustainable strategies to be explored include:

Visible-Light Photocatalysis: This technique uses light as a "traceless" reagent to initiate reactions under mild conditions, avoiding harsh oxidants or high temperatures. researchgate.net The photolysis of this compound can selectively generate 2H-azirines or iminyl radicals, opening access to a variety of products in a sustainable manner. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often in greener solvents like water. tandfonline.com A potential application would be the microwave-assisted reaction of this compound with urea (B33335) or thiourea (B124793) in water to rapidly synthesize functionalized 5-aminopyrimidines. tandfonline.com

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally responsible solvents is a core tenet of green chemistry. Cyclopentyl methyl ether (CPME), for example, has been successfully used as a greener alternative for the synthesis and reaction of vinyl azides, particularly in flow chemistry setups. beilstein-archives.orgbeilstein-archives.orgresearchgate.net

Economical and Green Reagents: Employing inexpensive and sustainable catalysts and reagents, such as nickel chloride as a catalyst and hydrogen peroxide as a green oxidant, is a promising direction for developing sustainable protocols for the transformation of this compound into valuable compounds like β-keto sulfones. acs.org

Q & A

Basic: What are the established synthetic pathways for (4-Azidobut-1-en-1-yl)benzene, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves two key steps: (1) introducing the alkene moiety via Wittig or Heck coupling and (2) azide functionalization. For example, a brominated precursor like 4-bromostyrene can undergo nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Yield optimization often requires adjusting stoichiometry (e.g., NaN₃ excess) and inert atmosphere (N₂/Ar) to prevent azide decomposition. Purity is confirmed via GC-MS or HPLC, with typical yields ranging from 65–85% .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Characterization combines spectroscopic and chromatographic techniques:

- NMR : The vinyl proton (CH=CH₂) appears as a doublet of doublets (δ 5.8–6.3 ppm), while the azide (-N₃) is confirmed by IR (2100–2150 cm⁻¹) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the butenyl chain .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 159.19 g/mol) .

Advanced: How does the alkene geometry (cis/trans) in this compound influence its reactivity in cycloaddition reactions?

Methodological Answer:

The alkene’s geometry dictates regioselectivity in Huisgen or strain-promoted azide-alkyne cycloadditions (SPAAC):

- Cis-Alkenes favor strained transition states, accelerating SPAAC with dibenzocyclooctynes (k ≈ 0.1–1.0 M⁻¹s⁻¹) .

- Trans-Alkenes exhibit slower kinetics but higher stereochemical control in triazole formation. Computational studies (DFT) model transition-state energies, with B3LYP/6-31G* basis sets predicting activation barriers .

| Alkene Geometry | Reaction Type | Rate Constant (M⁻¹s⁻¹) | Selectivity |

|---|---|---|---|

| Cis | SPAAC | 0.5–1.0 | Moderate |

| Trans | CuAAC | 0.02–0.1 | High |

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies in decomposition temperatures (e.g., 80°C vs. 110°C) arise from impurities or measurement techniques. To address this:

- Differential Scanning Calorimetry (DSC) : Conduct under N₂ to isolate exothermic decomposition events.

- Accelerated Rate Calorimetry (ARC) : Measures self-heating rates in adiabatic conditions .

- Controlled Repetition : Synthesize batches with strict purity protocols (e.g., column chromatography, recrystallization) and compare stability .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model frontier orbitals. The HOMO-LUMO gap (~4.5 eV) predicts susceptibility to electrophilic attack at the azide .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures using AMBER force fields to study aggregation behavior .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Explosivity Mitigation : Store at ≤ -20°C in amber vials, avoiding mechanical shock or UV exposure .

- Ventilation : Use fume hoods for reactions involving NaN₃ due to HN₃ gas release.

- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and flame-resistant lab coats .

Advanced: How does solvent polarity affect the azide group’s reactivity in Staudinger reactions?

Methodological Answer:

In polar solvents (e.g., DMF, MeCN), the azide’s nucleophilicity increases, accelerating Staudinger reactions with triphenylphosphine (k = 0.8–1.2 h⁻¹). Nonpolar solvents (toluene, hexane) slow kinetics but improve iminophosphorane intermediate stability. Solvent parameters (ET30) correlate with rate constants:

| Solvent | ET30 (kcal/mol) | Rate Constant (h⁻¹) |

|---|---|---|

| DMF | 43.8 | 1.2 |

| Toluene | 33.9 | 0.3 |

| MeCN | 46.0 | 1.0 |

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield the alkene during azidation .

- Flow Chemistry : Continuous reactors minimize intermediate degradation and improve reproducibility .

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and residence time .

Basic: What analytical techniques differentiate this compound from its structural isomers?

Methodological Answer:

- GC-MS Retention Indices : Compare with authentic standards (e.g., NIST database).

- 2D NMR (HSQC, COSY) : Resolve coupling between vinyl protons and adjacent carbons .

- X-ray Powder Diffraction (XRPD) : Distinct crystallographic patterns distinguish regioisomers .

Advanced: How do steric and electronic effects govern regioselectivity in cross-coupling reactions of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.